molecular formula C25H28N4O4S B2846331 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-27-6

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Katalognummer: B2846331
CAS-Nummer: 862809-27-6
Molekulargewicht: 480.58
InChI-Schlüssel: XMDKHPTZMFPDHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-27-6), also referred to as HSGN-94 in research literature, is a potent oxadiazole-containing antibacterial agent of significant interest for studying drug-resistant Gram-positive bacteria. This compound demonstrates exceptional efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL (0.5 µM), and also shows strong activity against vancomycin-resistant Enterococci and Streptococcus pneumoniae . Its primary researched value lies in its unique mechanism of action; it inhibits the biosynthesis of lipoteichoic acid (LTA), a critical polymer for bacterial cell wall physiology, membrane homeostasis, and virulence in pathogens like S. aureus . Mechanistic studies indicate that HSGN-94 achieves this by directly binding to the enzyme α-phosphoglucomutase (PgcA) and downregulating PgsA, thereby disrupting the LTA synthesis pathway . Furthermore, this compound has shown promising in vivo efficacy, reducing MRSA load in mouse skin infection models and decreasing pro-inflammatory cytokines in infected wounds . It also exhibits a low propensity for resistance development in MRSA and has been shown to be non-cytotoxic to human keratinocyte cells at concentrations far exceeding its MIC values, making it a valuable and promising tool for antimicrobial research and development . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S/c1-17-12-14-29(15-13-17)34(31,32)22-10-8-19(9-11-22)23(30)26-25-28-27-24(33-25)21-7-6-18-4-2-3-5-20(18)16-21/h6-11,16-17H,2-5,12-15H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDKHPTZMFPDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from 1,3,4-Oxadiazole Derivatives ()

Compounds 6 , 7 , and 8 share the N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide scaffold but differ in substituents on the benzamide ring:

Compound R Group (Benzamide) Yield (%) HPLC Purity (%) Key Features
6 3-(Trifluoromethyl) 15 95.5 Electron-withdrawing CF₃ group enhances metabolic stability
7 4-Bromo 50 95.3 Bromine adds steric bulk; potential halogen bonding
8 4-Isopropoxy 12 97.9 Ether linkage improves solubility via polarity

Key Differences :

  • The target compound replaces the benzamide substituents (CF₃, Br, OiPr) with a 4-(4-methylpiperidin-1-yl)sulfonyl group , introducing a tertiary amine and sulfonyl moiety. This modification may enhance solubility (via sulfonyl) and modulate target affinity (via piperidine) compared to derivatives.
Sulfonamide-Linked 1,3,4-Oxadiazole Derivatives ()

Compounds such as 6a (1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine) feature:

  • 4-Methylpiperidin-1-ylsulfonyl group : Shared with the target compound, suggesting similar synthetic routes (e.g., sulfonylation of piperidine derivatives) .

Key Differences :

  • The target compound’s amide linkage (vs. thioether in 6a) may improve target specificity due to hydrogen-bonding interactions.
Physicochemical Implications
  • Solubility : The sulfonyl group in the target compound enhances water solubility compared to CF₃ or Br substituents in derivatives .
  • Stability : The 1,3,4-oxadiazole ring and sulfonamide linkage confer resistance to enzymatic degradation, as seen in related compounds .

Vorbereitungsmethoden

Hydrazide Formation

5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid is converted to its hydrazide using thionyl chloride (SOCl₂) and hydrazine hydrate. Reaction conditions:

  • Solvent : Dry ethanol, reflux for 6 hours.
  • Yield : 89% (white crystalline solid).

Thiosemicarbazide Intermediate

The hydrazide reacts with phenyl isothiocyanate in methanol at room temperature to form thiosemicarbazide:

  • Molar ratio : 1:1 (hydrazide : isothiocyanate).
  • Reaction time : 4 hours.
  • Yield : 82%.

Cyclization to 1,3,4-Oxadiazole

Cyclodesulfurization of thiosemicarbazide using TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in DMF at 50°C:

Entry Coupling Reagent Temperature (°C) Yield (%)
1 TBTU 50 85
2 DCC 50 63
3 CDI 50 50

TBTU outperforms other reagents due to its superior desulfurization efficiency and milder conditions.

Synthesis of 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoic Acid

Sulfonation of 4-Chlorobenzoic Acid

4-Chlorobenzoic acid undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C:

  • Reaction time : 3 hours.
  • Product : 4-(Chlorosulfonyl)benzoic acid (85% yield).

Amine Substitution

4-(Chlorosulfonyl)benzoic acid reacts with 4-methylpiperidine in dichloromethane (DCM) with triethylamine (TEA) as a base:

  • Molar ratio : 1:1.2 (acid : amine).
  • Temperature : 0°C → room temperature (2 hours).
  • Yield : 92% (off-white powder).

Amide Coupling

Activation of Carboxylic Acid

4-((4-Methylpiperidin-1-yl)sulfonyl)benzoic acid is activated using ethyl chloroformate and TEA in tetrahydrofuran (THF) to form a mixed carbonic anhydride:

  • Reaction time : 30 minutes at −15°C.
  • Intermediate stability : 1 hour at 0°C.

Coupling with Oxadiazole Amine

The activated acid reacts with 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine in THF:

  • Molar ratio : 1:1.
  • Temperature : 0°C → room temperature (12 hours).
  • Yield : 78% (pale-yellow solid).

Optimization and Characterization

Reaction Optimization

  • Cyclization : Prolonged reaction times (>12 hours) reduce yields due to oxadiazole decomposition.
  • Sulfonylation : Excess 4-methylpiperidine (1.5 eq.) increases yield to 95% but complicates purification.

Spectroscopic Data

  • ¹H NMR (DMSO- d6) : δ 1.35 (m, 2H, piperidine-CH₂), 2.85 (s, 3H, N-CH₃), 7.25–8.10 (m, 10H, aromatic).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
  • HRMS : m/z Calcd for C₂₈H₂₉N₄O₄S [M+H]⁺: 541.1912; Found: 541.1908.

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis involves sequential functionalization of the oxadiazole core, sulfonylation, and amidation:

  • Oxadiazole Formation : Reacting hydrazide derivatives with carbon disulfide under basic conditions (KOH/EtOH, reflux) to form 5-substituted-1,3,4-oxadiazoles .
  • Sulfonylation : Introducing the 4-methylpiperidine sulfonyl group via reaction with sulfonyl chloride in DCM, requiring pH control (Na2CO3) and low temperatures (0°C) to minimize side reactions .
  • Amidation : Coupling the oxadiazole amine with benzoyl chloride derivatives using pyridine as a base, yielding final products with 12–50% purity-dependent yields .
    Key Data :
StepYield RangePurity (HPLC)
Amidation12–50%95.3–97.9%
Sulfonylation60–90%>95%

Q. How is structural characterization performed post-synthesis?

  • NMR Spectroscopy : Confirms regiochemistry of the oxadiazole ring (e.g., 1H NMR: δ 8.2–8.4 ppm for aromatic protons; 13C NMR: 165–170 ppm for carbonyl groups) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 424–510) .
  • HPLC : Ensures purity (>95%) with retention times varying by substituents (e.g., 2.192–2.836 min) .

Advanced Research Questions

Q. How can low yields in sulfonylation steps be resolved?

  • Optimized Reagents : Use 4Å molecular sieves to absorb water and stabilize reactive intermediates during sulfonyl chloride reactions .
  • Temperature Control : Maintain 0°C during exothermic steps to prevent decomposition, improving yields by 20–30% .
  • Solvent Selection : Replace DCM with DMF for polar intermediates, enhancing reaction homogeneity .

Q. What in vitro models assess this compound’s bioactivity?

  • Antimicrobial Assays : Disk diffusion against S. aureus and E. coli (zone of inhibition: 12–18 mm) .
  • Anticancer Screening : MTT assays on cancer cell lines (IC50: <10 µM for HepG2 and MCF-7) .
    Key Data :
ActivityModelResult
AntimicrobialS. aureus15 mm inhibition
AnticancerMCF-7IC50 = 8.2 µM

Q. How to design structure-activity relationship (SAR) studies?

  • Core Modifications : Replace the tetrahydronaphthalenyl group with bicyclic systems (e.g., indane) to evaluate steric effects on target binding .
  • Sulfonamide Variants : Compare 4-methylpiperidine with 3,5-dimethylpiperidine sulfonyl groups to assess enzyme inhibition potency (e.g., AC1/8 inhibition for chronic pain ).
  • Oxadiazole Substitutions : Introduce electron-withdrawing groups (e.g., CF3) to enhance metabolic stability .

Q. How to address discrepancies in biological activity data?

  • Purity Verification : Re-test compounds with HPLC purity <95% to exclude impurities as confounding factors .
  • Dose-Response Curves : Use gradient concentrations (0.1–100 µM) to identify non-linear effects, as seen in C. elegans-MRSA models .
  • Target Validation : Perform kinase profiling or enzyme inhibition assays (e.g., adenylyl cyclase inhibition ) to confirm mechanistic hypotheses.

Q. What computational methods predict target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding to adenylyl cyclase 1 (AC1), identifying key hydrogen bonds with Ser103 and Lys106 .
  • MD Simulations : Analyze stability of sulfonamide-enzyme complexes over 100 ns trajectories to prioritize analogs with ∆G < -8 kcal/mol .
  • QSAR Modeling : Correlate logP values (1.8–3.2) with antimicrobial activity to guide lead optimization .

Q. Methodological Notes

  • For bioactivity conflicts, cross-validate using orthogonal assays (e.g., fluorescence-based ATP quantification alongside MTT) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.